Succinimidyl 2-naphthoxyacetate
Overview
Description
Succinimidyl 2-naphthoxyacetate is an ester compound widely used in scientific research for labeling peptides and proteins. This compound is known for its ability to facilitate the detection and quantification of these biomolecules, making it a valuable tool in various biochemical and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl 2-naphthoxyacetate typically involves the esterification of 2-naphthoxyacetic acid with N-hydroxysuccinimide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl 2-naphthoxyacetate primarily undergoes substitution reactions, particularly nucleophilic substitution. This is due to the presence of the succinimidyl ester group, which is highly reactive towards nucleophiles such as amines and thiols .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, secondary amines, and thiols. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or acetonitrile, and may require mild heating to proceed efficiently .
Major Products Formed
The major products formed from reactions with this compound are amide or thioester derivatives, depending on the nucleophile used. These products are often used in further biochemical applications, such as the labeling of proteins or peptides .
Scientific Research Applications
Succinimidyl 2-naphthoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the derivatization of amino acids and peptides, facilitating their detection and analysis.
Biology: The compound is employed in the labeling of proteins and peptides, which is crucial for studying protein interactions and functions.
Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents.
Industry: The compound finds applications in the production of bioconjugates and other biochemical tools used in various industrial processes.
Mechanism of Action
The mechanism of action of Succinimidyl 2-naphthoxyacetate involves the formation of a covalent bond between the succinimidyl ester group and a nucleophile, such as an amine or thiol group on a protein or peptide. This reaction results in the formation of a stable amide or thioester bond, effectively labeling the biomolecule. The molecular targets are typically the amino groups of lysine residues or the thiol groups of cysteine residues in proteins .
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimide esters: These compounds, like Succinimidyl 2-naphthoxyacetate, are widely used for bioconjugation due to their high reactivity towards nucleophiles.
Succinimidyl 4-hydroxybenzoate: Another commonly used ester for labeling applications, but with different reactivity and stability profiles.
Uniqueness
This compound is unique due to its naphthoxyacetate moiety, which provides distinct chemical properties and reactivity compared to other succinimidyl esters. This uniqueness makes it particularly suitable for specific labeling applications where other esters may not be as effective .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-naphthalen-2-yloxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSRGDOKYSVDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230849 | |
Record name | Succinimidyl 2-naphthoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-92-2 | |
Record name | Acetic acid, 2-(2-naphthalenyloxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81012-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinimidyl 2-naphthoxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081012922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimidyl 2-naphthoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinimido (2-naphthyloxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Succinimidyl 2-naphthoxyacetate enable the quantification of aminophospholipids?
A1: this compound serves as a fluorescent derivatizing agent for aminophospholipids. [] The succinimidyl ester group reacts with the primary amine group present in aminophospholipids, forming a stable amide bond. This covalent attachment of the 2-naphthoxyacetate moiety introduces fluorescence to the lipid molecule. Once derivatized, the aminophospholipids can be separated using High-Performance Liquid Chromatography (HPLC) and detected with high sensitivity due to their acquired fluorescence. []
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